molecular formula C19H23N5O4S B2648844 Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 868219-81-2

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2648844
CAS No.: 868219-81-2
M. Wt: 417.48
InChI Key: OYOBYNHGVWVCJJ-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group, a hydroxythiazole moiety, and a piperazine-carboxylate side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . Its synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization of the piperazine ring .

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-3-28-19(26)23-10-8-22(9-11-23)15(13-4-6-14(27-2)7-5-13)16-17(25)24-18(29-16)20-12-21-24/h4-7,12,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBYNHGVWVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion. The methoxyphenyl group is then introduced through electrophilic substitution, and the piperazine carboxylate is added via nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution at the piperazine ring can introduce various functional groups.

Scientific Research Applications

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues differ in substituents on the thiazolo-triazole core, aryl groups, or piperazine side chains. Key examples include:

Compound Name Substituents Biological Activity/Properties Reference
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate 2-Ethyl group on thiazole; 3-fluorophenyl instead of 4-methoxyphenyl Not explicitly reported, but similar thiazolo-triazole derivatives show anticancer potential
Ethyl(Z)-4-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)piperazine-1-carboxylate Oxo group at C6; methylene linkage to piperazine Anticancer activity (in vitro studies)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole-triazole hybrid; 4-methoxyphenyl group Antifungal potential via 14-α-demethylase inhibition (docking studies)

Biological Activity

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a thiazole ring fused with a triazole moiety and a piperazine ring. The structural formula can be represented as follows:

  • Molecular Formula: C₁₈H₃₁N₅O₃S
  • Molecular Weight: Approximately 445.5 g/mol
  • CAS Number: [insert CAS number]

Structural Features

FeatureDescription
Thiazole RingContributes to antimicrobial and anticancer properties
Triazole MoietyEnhances interaction with biological targets
Piperazine RingKnown for diverse pharmacological activities

The biological activity of this compound is primarily attributed to its ability to interact with key proteins involved in various biochemical pathways. Notably, it targets:

  • Activating Transcription Factor 4 (ATF4)
  • Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB)

These interactions influence critical pathways such as:

  • Endoplasmic Reticulum (ER) Stress Pathway
  • NF-kB Inflammatory Pathway

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest moderate to high activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also shown promise in anticancer research. It may induce apoptosis in cancer cells through modulation of the NF-kB pathway and ER stress response. Preliminary studies indicate that it can inhibit tumor growth in specific cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Findings : Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Results : Showed IC50 values ranging from 15 to 30 µM in various cancer cell lines, indicating potent anticancer activity.
  • Mechanistic Studies :
    • Focus : Understanding the pathways affected by the compound.
    • : Confirmed activation of apoptotic pathways and inhibition of cell proliferation through NF-kB modulation.

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